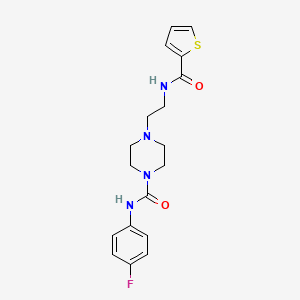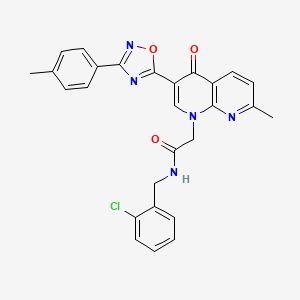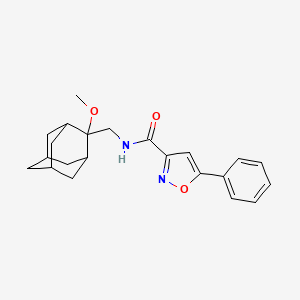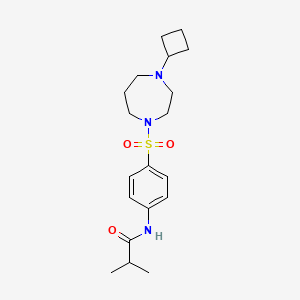
2,4-Difluoro-5-methylphenol
Descripción general
Descripción
2,4-Difluoro-5-methylphenol is a chemical compound with the molecular formula C7H6F2O and a molecular weight of 144.12 . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for 2,4-Difluoro-5-methylphenol is 1S/C7H6F2O/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3 . The InChI key is PIZJQSMUUZODED-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,4-Difluoro-5-methylphenol is a liquid in its physical form . It has a molecular weight of 144.12 .Aplicaciones Científicas De Investigación
1. Hydrodeoxygenation Catalysis
A study explored the hydrodeoxygenation (HDO) of 4-methylphenol over various catalysts. It found that the partially reduced Mo oxide catalyst demonstrated high conversion for the HDO of 4-methylphenol due to Bronsted acid sites and the formation of anionic vacancies (Whiffen & Smith, 2010).
2. Anaerobic Degradation in Wastewater Treatment
A study described the feasibility of anaerobic degradation of phenolic compounds, including 2-chloro-5-methylphenol, in simulated wastewater under thermophilic conditions. The study highlighted the role of specific microorganisms in this degradation process (Sreekanth, Sivaramakrishna, Himabindu, & Anjaneyulu, 2009).
3. Environmental Monitoring and Detection
Research on the determination of priority phenolic compounds in water utilized various analytical techniques, emphasizing the importance of effective detection methods in environmental monitoring (Castillo, Puig, & Barceló, 1997).
4. Fluorogenic Molecules in RNA Imaging
A study characterized fluorogenic molecules like DFHBI and its derivatives for RNA imaging. It provided insights into the photophysical behavior of these molecules, highlighting their application in biological research (Santra et al., 2019).
5. Development of Chemosensors
Research into 4-Methyl-2,6-diformylphenol (DFP) derivatives explored their application in developing chemosensors for detecting various analytes, including metal ions and neutral molecules (Roy, 2021).
6. Bonding Trends in f-Element Chemistry
A study delved into the bonding trends within the 4f and 5f element series, using ligands including phenolic compounds. It aimed to enhance understanding of the fundamental differences in actinide versus lanthanide selectivity, which is crucial for nuclear fuel cycle separation concepts (Jones et al., 2013).
7. Anticancer Activity of Schiff Bases
Research on Schiff bases, including 2-((2-chloro-4-methylphenylimino)methyl)-5-(diethylamino)phenol, highlighted their potential in anticancer activity. The study provided insights into the mechanisms and effectiveness of these compounds against cancer cells (Uddin et al., 2020).
Safety and Hazards
The safety information for 2,4-Difluoro-5-methylphenol indicates that it may be harmful if swallowed, cause skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and to use personal protective equipment .
Propiedades
IUPAC Name |
2,4-difluoro-5-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZJQSMUUZODED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-5-methylphenol | |
CAS RN |
1378584-21-4 | |
| Record name | 2,4-difluoro-5-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-chloro-4-methylphenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2478278.png)

![4-chloro-N-[3-(3,5-dimethylpyrazol-1-yl)-3-oxopropyl]benzenesulfonamide](/img/structure/B2478282.png)
![2-(3-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2478284.png)

![2-[[4-(4-Fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2478287.png)


![2-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2478292.png)


![2-[(4-Fluorophenyl)sulfanyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2478295.png)